molecular formula C7H7BrN4 B1379021 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 1363381-37-6

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B1379021
CAS No.: 1363381-37-6
M. Wt: 227.06 g/mol
InChI Key: UYEMFLMLPQXQHD-UHFFFAOYSA-N
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Description

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of amino, bromo, and methyl substituents on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC. These kinases are involved in the proliferation, differentiation, and survival of cells. The compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making this compound a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, the compound has been shown to inhibit proliferation and induce apoptosis. For instance, it has demonstrated significant activity against the Km-12 cell line with an IC50 value of 0.304 μM . Additionally, this compound selectively affects certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs. The compound binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell survival and proliferation. Additionally, the compound may interact with other biomolecules, such as cytochrome P450 isoforms, although its inhibitory activity against these enzymes is generally low . The changes in gene expression induced by this compound further contribute to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, which is crucial for its sustained activity . Its long-term effects on cellular function require further investigation. Studies have shown that the compound maintains its inhibitory activity over extended periods, but potential degradation products and their impact on cellular processes need to be explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including potential damage to normal tissues. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is essential for the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it interacts with enzymes such as cytochrome P450 . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported by specific transporters and may bind to plasma proteins, affecting its bioavailability . Its distribution within tissues can influence its therapeutic effects and potential side effects. Studies on the localization and accumulation of the compound in different tissues will provide insights into its pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization will help elucidate its mechanism of action and potential interactions with other biomolecules.

Preparation Methods

The synthesis of 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine core . Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine can be compared to other pyrazolo[3,4-b]pyridine derivatives, such as:

Properties

IUPAC Name

3-bromo-2-methylpyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-6(8)5-4(9)2-3-10-7(5)11-12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMFLMLPQXQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=CC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220410
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-37-6
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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